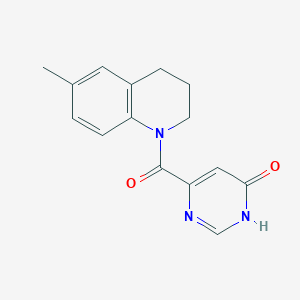

(6-hydroxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-hydroxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Electronic Structure

The synthesis of heteroannulated chromone derivatives, related to quinoline structures, demonstrates the efficiency of catalyzed condensation reactions. The study on the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) illustrates the use of Density Functional Theory (DFT) calculations to investigate its equilibrium geometry, electronic structure, and nonlinear optical (NLO) properties. These insights can guide the design of materials with tailored electronic properties for applications in molecular electronics and photonics (Halim & Ibrahim, 2017).

Photophysical Properties

The synthesis of quinoline derivatives from reactions involving benzylidenecyclopentanone O-alkyl and O-acetyloximes indicates the potential of these compounds in synthesizing alkyl, alkoxy, hydroxy, and amino substituted quinolines. This methodology could be leveraged in the development of novel organic compounds with specific photophysical properties for use in light-emitting devices or as photoactive materials in solar cells (Austin et al., 2007).

Fluorescent Labeling and Sensing

The Schiff-base molecule 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde (HL) has been found to be a ratiometric fluorescent chemosensor for pH, showcasing the application of quinoline derivatives in chemical sensing. Such compounds could be used in environmental monitoring, biological research for cell imaging, or pH sensing within various industrial processes (Halder, Hazra, & Roy, 2018).

Biological Activities

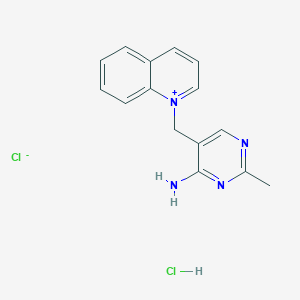

Quinoline-pyrimidine hybrid compounds have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, highlighting the potential of quinoline derivatives in developing new anticancer agents. Such studies contribute to the ongoing search for more effective and selective chemotherapy options (Toan et al., 2020).

properties

IUPAC Name |

4-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-4-5-13-11(7-10)3-2-6-18(13)15(20)12-8-14(19)17-9-16-12/h4-5,7-9H,2-3,6H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCIQWVAFFOGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-hydroxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)

![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)

![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)

![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)

![6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2738598.png)